molecular formula C9H10N2O3 B1489987 2-((6-Cyclopropylpyridazin-3-yl)oxy)acetic acid CAS No. 2098005-26-4

2-((6-Cyclopropylpyridazin-3-yl)oxy)acetic acid

Cat. No.: B1489987
CAS No.: 2098005-26-4
M. Wt: 194.19 g/mol
InChI Key: OOCSYCCTGUSGDP-UHFFFAOYSA-N
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Description

2-((6-Cyclopropylpyridazin-3-yl)oxy)acetic acid is a chemical compound that belongs to the class of pyridazinone derivatives. Pyridazinones are heterocyclic compounds containing two adjacent nitrogen atoms within a six-membered ring structure. This compound is characterized by the presence of a cyclopropyl group attached to the pyridazinone ring, which significantly influences its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((6-Cyclopropylpyridazin-3-yl)oxy)acetic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate starting materials, such as cyclopropylamine and a suitable pyridazinone derivative.

  • Reaction Conditions: The reaction conditions include the use of a strong base, such as sodium hydride, to deprotonate the starting material, followed by the addition of a halogenating agent, such as thionyl chloride, to introduce the halide group.

  • Coupling Reaction: The halogenated intermediate is then coupled with a suitable acetic acid derivative under controlled conditions to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-((6-Cyclopropylpyridazin-3-yl)oxy)acetic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Substitution reactions can replace functional groups within the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted derivatives with different functional groups.

Scientific Research Applications

2-((6-Cyclopropylpyridazin-3-yl)oxy)acetic acid has several scientific research applications, including:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It has been studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

  • Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including infections and cancer.

  • Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-((6-Cyclopropylpyridazin-3-yl)oxy)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-((6-Cyclopropylpyridazin-3-yl)oxy)acetic acid is compared with other similar compounds, such as:

  • Pyridazinone Derivatives: These compounds share the pyridazinone core structure but differ in their substituents and functional groups.

  • Cyclopropylamines: These compounds contain a cyclopropyl group but lack the pyridazinone ring.

  • Acetic Acid Derivatives: These compounds have acetic acid functionalities but differ in their core structures.

The uniqueness of this compound lies in its combination of the cyclopropyl group and the pyridazinone ring, which imparts distinct chemical and biological properties.

List of Similar Compounds

  • Pyridazinone Derivatives

  • Cyclopropylamines

  • Acetic Acid Derivatives

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(6-cyclopropylpyridazin-3-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-9(13)5-14-8-4-3-7(10-11-8)6-1-2-6/h3-4,6H,1-2,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCSYCCTGUSGDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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